1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
Description
1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a structurally complex urea derivative characterized by a 2,6-difluorophenyl group and a fused tetrahydrothiazolo-pyridine scaffold substituted with a methylsulfonyl moiety. The methylsulfonyl group enhances polarity and may influence pharmacokinetic properties, while the difluorophenyl substituent likely contributes to binding affinity through hydrophobic and electronic interactions .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O3S2/c1-25(22,23)20-6-5-10-11(7-20)24-14(17-10)19-13(21)18-12-8(15)3-2-4-9(12)16/h2-4H,5-7H2,1H3,(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWTWRXVSDMDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the thiazolo[5,4-c]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the difluorophenyl group: This is achieved through nucleophilic substitution reactions.
Attachment of the methylsulfonyl group: This step usually involves sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a multi-step process involving the reaction of 2,6-difluorophenyl isocyanate with 5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. The molecular formula is , with a molecular weight of 398.43 g/mol. Its structure includes a urea functional group which is pivotal for its biological activity.
Anticancer Activity
Recent studies indicate that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated broad-spectrum activity against the NCI-60 human cancer cell lines at a concentration of 10 µM. Specific derivatives showed lethal effects on melanoma and renal cancer cell lines . The mechanism of action involves the inhibition of key cellular pathways involved in cancer proliferation.
Antimicrobial Properties
The thiazolo-pyridine moiety in this compound has shown promising antimicrobial activity against pathogenic bacteria and fungi. For example, derivatives have been tested against Pseudomonas aeruginosa and Escherichia coli, revealing minimum inhibitory concentrations (MIC) as low as 0.21 µM . This suggests potential applications in developing new antimicrobial agents.
Antidepressant Effects
Research has also indicated that similar compounds exhibit antidepressant-like activities in animal models. The forced swim test (FST) and tail suspension test (TST) were utilized to assess these effects, showing that certain derivatives significantly reduced immobility time compared to control groups . This highlights the potential for these compounds in treating mood disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl and thiazolo rings can significantly alter biological activity. For instance:
| Substituent Type | Effect on Activity | Example Compound |
|---|---|---|
| Alkyl groups | Increased lipophilicity | Methylsulfonyl derivatives |
| Halogen atoms | Enhanced binding affinity | Fluorinated phenyl groups |
| Aromatic rings | Improved selectivity for targets | Thiazolo derivatives |
Case Studies and Research Findings
Several case studies have documented the effects of this compound and its derivatives:
- Anticancer Screening : A study synthesized multiple urea derivatives and evaluated their anticancer properties across various cell lines, leading to the identification of several lead compounds with high activity against specific cancer types .
- Antimicrobial Testing : Another research project focused on synthesizing thiazolo-pyridine derivatives and assessing their antimicrobial efficacy against clinical isolates, demonstrating significant activity that could lead to new treatments for resistant infections .
- Behavioral Studies : In vivo studies have shown that certain derivatives can modulate neurotransmitter levels in the brain, suggesting a mechanism for their antidepressant effects .
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Chemistry
For example, apixaban (a factor Xa inhibitor) shares a urea moiety critical for binding serine proteases. However, apixaban’s pyrazole and morpholine substituents differ significantly from the target compound’s tetrahydrothiazolo-pyridine core, suggesting divergent biological targets .
Urea-Based Pesticides
The target compound shares structural homology with benzoylurea insecticides, such as teflubenzuron and hexaflumuron , which inhibit chitin synthesis in insects. Key differences include:
- Teflubenzuron : Contains a 3,5-dichloro-2,4-difluorophenyl group and lacks the methylsulfonyl-thiazolo-pyridine system. This simpler structure is optimized for insecticidal activity .
- Hexaflumuron : Features a tetrafluoroethoxy substituent, enhancing environmental persistence but reducing mammalian compatibility compared to the target compound’s methylsulfonyl group .
Comparative Data Table
Research Findings and Implications
- Bioavailability : The methylsulfonyl group may enhance solubility compared to halogenated phenyl groups in pesticides, suggesting suitability for mammalian systems .
- Synthetic Challenges: Multi-step synthesis involving cyclization and sulfonation is required, contrasting with simpler urea-fusion methods for pyrazolo-pyrimidinones .
Biological Activity
The compound 1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea represents a novel class of biologically active compounds with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 302.31 g/mol
- CAS Number : 326829-04-3
This compound features a difluorophenyl group and a tetrahydrothiazolo-pyridine moiety, which are significant for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of thiazolo-pyridine structures exhibit notable antimicrobial properties. In vitro studies have demonstrated that related compounds show significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been tested against various bacterial strains using disc diffusion methods. The results suggested better efficacy against Gram-positive bacteria compared to Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study involving various cancer cell lines (including HCT116 and MCF7) reported that urea derivatives exhibited moderate to potent cytotoxicity. The half-maximal inhibitory concentration (IC) values were determined using the NCI-60 sulforhodamine B assay method. Notably, certain derivatives showed IC values lower than those of established chemotherapeutic agents such as 5-Fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 15.0 |
| Compound B | MCF7 | 20.5 |
| Compound C | HUH7 | 10.1 |
The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of key enzymes related to cell proliferation and survival. For instance, certain studies have indicated that these compounds may target thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells . This inhibition leads to disrupted DNA replication and ultimately induces apoptosis in cancerous cells.
Case Studies
- Case Study on Antimicrobial Activity : A recent study synthesized several thiazolo-pyridine derivatives and tested their antimicrobial activity against a panel of bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited superior antibacterial activity against Bacillus species .
- Case Study on Anticancer Efficacy : In a comparative analysis of various urea derivatives for anticancer activity, it was found that the compound significantly inhibited the growth of liver carcinoma cells (HUH7), demonstrating an IC value of 10.1 µM—indicating a promising therapeutic potential in liver cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
